2-chloro-1-methyl-1H-imidazol-5-amine
Description
2-Chloro-1-methyl-1H-imidazol-5-amine is a substituted imidazole derivative characterized by a chloro group at position 2, a methyl group at position 1, and an amine group at position 5. Imidazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2-chloro-3-methylimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-3(6)2-7-4(8)5/h2H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCPNPHWQHLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Ring-Closure Method
One documented approach involves a multi-step synthesis starting from amino-substituted precursors and employing chloroacetyl chloride for ring closure and chlorination:
- Starting Material: 3-amino-4-methylamino acid hydrochloride (61.2 g)
- Solvents: Dimethylformamide (DMF, 400 mL) and acetonitrile (200 mL)
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- The starting material is dissolved in DMF and acetonitrile and warmed slowly to 50 °C.
- Chloroacetyl chloride (30 mL) is added dropwise, and the mixture is reacted for 2 hours.
- Reaction progress is monitored by HPLC to ensure raw material content is below 0.2%.
- Additional acetonitrile (400 mL) is added to precipitate the product.
- The mixture is cooled to 0 °C and filtered to obtain a thick product.
- The product is dissolved in a water-acetonitrile mixture (1:1 volume ratio).
- pH adjustment to 4–5 is done using 3N sodium hydroxide solution to precipitate solids.
- The solid is filtered, washed, and dried to yield 2-chloromethyl-1-methyl isophthalic acid H-benzimidazole-5-carboxylic acid with a yield of 87.7% and purity of 99.29% (LC-MS m/e: 224.04).
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- The molar ratio of chloroacetyl chloride to raw material ranges from 0.9 to 2:1.
- The ring-closure reaction occurs in a chloroacetyl chloride/organic solvent system, with solvents including ethyl acetate, acetonitrile, DMF, or methane amide.
- Temperature range for reaction: 50–150 °C, preferably 50–70 °C.
- Reaction time: 1–24 hours, preferably 1–3 hours.
Alternative Synthetic Routes Involving Imidazole Derivatives
While the above method is specific to benzimidazole derivatives, related imidazole compounds are synthesized via nucleophilic substitution and acylation reactions:
- Imidazole derivatives can be prepared by chlorination of precursors using thionyl chloride or other chlorinating agents (HCl, POCl3, PCl5) in solvents like toluene at 20–80 °C.
- Subsequent reaction with imidazole derivatives under controlled conditions yields chlorinated imidazole compounds.
- These processes are described in patents focusing on imidazole derivatives with pharmaceutical applications.
- The yield of the key intermediate 2-chloromethyl-1-methyl isophthalic acid H-benzimidazole-5-carboxylic acid is high (87.7%) with excellent purity (99.29%).
- LC-MS data confirm the molecular ion peak at m/e 224.04, consistent with the expected molecular weight.
- HPLC monitoring ensures the reaction completeness and low residual starting material.
- The chlorination and ring-closure steps are critical for obtaining the desired substitution pattern on the imidazole ring.
- Reaction conditions such as temperature, solvent choice, and reagent ratio significantly influence yield and purity.
The preparation of 2-chloro-1-methyl-1H-imidazol-5-amine primarily involves a ring-closure reaction facilitated by chloroacetyl chloride under controlled temperature and solvent conditions, followed by chlorination steps to introduce the chlorine substituent. High yields and purity are achievable by optimizing reagent ratios, reaction time, and temperature. Analytical techniques such as HPLC and LC-MS are essential for monitoring reaction progress and confirming product identity. These methods are well-documented in patent literature and supported by experimental data, providing reliable protocols for synthesizing this compound for further pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-methyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Amines and Thiols: Common nucleophiles for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Imidazoles: Formed through substitution reactions.
Imidazole N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Imidazole derivatives, closely related to 2-chloro-1-methyl-1H-imidazol-5-amine, have been explored for various biological activities:
- Antibacterial Activity: Imidazole derivatives have demonstrated antibacterial activity against H. pylori strains, which are responsible for gastric and duodenal ulcers .
- Antimicrobial Potential: Certain synthesized 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone derivatives have shown antimicrobial potential against Staphylococcus aureus . Other derivatives have been evaluated for antibacterial activity against E. coli, P. aeruginosa, B. subtilis, and B. megaterium, as well as antimycotic potential against Candida albicans and Aspergillus niger .
- Anticancer Activity: Imidazole derivatives have been evaluated for antitumor potential against different cancer cell lines, including C6 (rat glioma), HepG2 (human liver), A549, MCF-7, and OVCAR-3 .
Related Compounds and Their Uses
While specific case studies and comprehensive data tables for 2-chloro-1-methyl-1H-imidazol-5-amine are not available in the search results, examining related compounds provides insight into potential applications:
- 2-chloro-1-methylimidazole: This compound is used in pharmaceuticals and as ligands for transition metal catalysts.
- 5-chloro-1-ethyl-2-methylimidazole: This compound is employed in dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Bioactivity
- Chloro Group : The electron-withdrawing chloro group at position 2 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with 1-methyl-4-nitro-1H-imidazol-5-amine , where the nitro group at position 4 further increases electrophilicity but may reduce stability due to steric and electronic effects .
- Amine Group : The amine at position 5 in the target compound allows hydrogen bonding, improving solubility in polar solvents. In contrast, 1-methyl-1H-imidazol-2-amine hydrochloride places the amine at position 2, altering hydrogen-bonding patterns and acidity (pKa ~8.5 vs. ~5.5 for position 5 amines) .
Impact of Ring Modifications
- Benzimidazole vs. Imidazole : Benzo-fused analogs (e.g., 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine ) exhibit extended conjugation, leading to higher lipophilicity and UV absorption maxima shifts (~280 nm vs. ~240 nm for simple imidazoles). This enhances membrane permeability in drug design .
- Dihydroimidazole (Imidazoline) : Tizanidine’s partially saturated ring increases basicity (pKa ~7.4) and conformational flexibility, optimizing binding to α₂-adrenergic receptors .
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